3-Aminoquinoline-8-carboxylic acid

Übersicht

Beschreibung

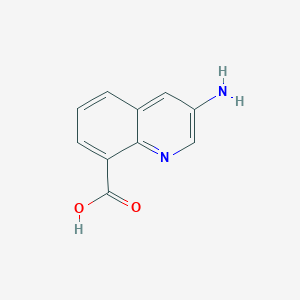

3-Aminoquinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the third position and a carboxylic acid group at the eighth position of the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the amino and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yields and environmental sustainability . These methods are optimized to minimize by-products and enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical acid-catalyzed reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions to form esters. For example, methylation with methanol and H₂SO₄ yields methyl 3-aminoquinoline-8-carboxylate .

-

Amidation : Coupling with amines via EDCl/HOBt activation produces amides. This is critical for creating directing groups in metal-catalyzed reactions .

Example Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 75–85% | |

| Amidation | EDCl, HOBt, DMF, RT | Benzamide | 60–78% |

Metal-Catalyzed C–H Functionalization

The amino group acts as a directing group in transition-metal-catalyzed C–H bond activation:

Nickel-Catalyzed Arylation

-

Reaction : Arylation at the β-C(sp³)–H position using aryl iodides under Ni catalysis.

-

Conditions : NiCl₂, 8-aminoquinoline ligand, NaOtBu, 80–100°C .

-

Mechanism : Paramagnetic Ni(II) intermediates facilitate C–H cleavage, followed by oxidative addition with aryl halides .

Key Findings :

-

NaOtBu outperforms Na₂CO₃ as a base, improving turnover frequency by 2× .

-

Ligand exchange (e.g., PPh₃) modulates reaction rates and selectivity .

Copper-Catalyzed Carboamination

-

Reaction : Forms β-lactam derivatives via radical intermediates.

-

Conditions : Cu(CH₃CN)₄PF₆, DTBP (radical initiator), CHCl₃, 110°C .

-

Scope : Tolerates alkenes and aryl iodides for fused heterocycles .

Example :

Thermal Decarboxylation

Comparative Decarboxylation Yields :

| Substrate | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| This compound | Anisole | 153°C | 70% | |

| 6-Methyl derivative | Anisole | 153°C | 65% |

Coordination Chemistry

The compound forms chelates with transition metals:

-

Cu Complexation : Binds Cu(II) via the amino and carboxylate groups, enabling radiopharmaceutical applications (e.g., ¹⁸F-labeling) .

-

Ni Complexation : Stabilizes paramagnetic Ni(II) species for C–H activation .

Application in Radiofluorination :

-

Process : Protect –COOH as 8-aminoquinoline benzamide, then Cu-mediated ¹⁸F-incorporation at the ortho position .

-

Yield : 28% radiochemical conversion (RCC) in automated synthesis .

Antimicrobial and Anticancer Derivatives

-

Amide Derivatives : Exhibit activity against Candida spp. (MIC: 31.25–1000 µg/mL) .

-

Triazole Hybrids : Synthesized via click chemistry; moderate antifungal activity .

Structure-Activity Trends :

-

Electron-withdrawing substituents (e.g., –NO₂) enhance cytotoxicity .

-

Lipophilicity (log k) correlates with membrane permeability .

C–H Activation Pathways

-

Ni Catalysis : Rate-determining step involves base-assisted deprotonation of the aminoquinoline .

-

Radical Trapping : ESR studies confirm Cu-centered radicals in carboamination .

DFT Calculations :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of 3-aminoquinoline compounds exhibit antimicrobial properties. A study indicated that certain 3-aminoquinoline derivatives showed promising activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis and metabolic pathways .

2. Antimalarial Properties

Similar to other aminoquinolines, this compound has been evaluated for its antimalarial potential. Studies suggest that it may inhibit the growth of Plasmodium species, the causative agents of malaria. Its efficacy can be enhanced when co-administered with other antimalarial drugs, indicating a synergistic effect that could improve treatment outcomes .

3. Protein Kinase Inhibition

Recent studies have explored the use of 3-aminoquinoline derivatives as inhibitors of protein kinase CK2, an enzyme implicated in various cancers. The design and synthesis of these compounds have shown that modifications to the quinoline structure can enhance inhibitory activity, making them potential candidates for cancer therapeutics .

1. Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can alter cellular signaling pathways, leading to therapeutic effects against diseases like cancer and malaria.

2. Toxicity Profile

While exploring therapeutic applications, understanding the toxicity profile is crucial. Studies have indicated that 3-aminoquinoline derivatives may exhibit dose-dependent toxicity; however, modifications to their structure can mitigate adverse effects while maintaining efficacy .

Case Studies

Wirkmechanismus

The mechanism of action of 3-aminoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms . Additionally, the compound can chelate metal ions, affecting the function of metalloproteins and other metal-dependent enzymes .

Vergleich Mit ähnlichen Verbindungen

- Quinoline-8-carboxylic acid

- 3-Aminoquinoline

- 8-Hydroxyquinoline

Comparison: 3-Aminoquinoline-8-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities . In comparison, quinoline-8-carboxylic acid lacks the amino group, limiting its reactivity, while 3-aminoquinoline lacks the carboxylic acid group, reducing its potential for forming certain derivatives .

Biologische Aktivität

3-Aminoquinoline-8-carboxylic acid (AQCA) is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of AQCA, including its antimicrobial, anticancer, and antiviral properties, as well as its potential mechanisms of action and applications in drug development.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of both an amino group at position 3 and a carboxylic acid group at position 8. This unique structure contributes to its reactivity and biological activity.

1. Antimicrobial Activity

AQCA exhibits notable antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

- Antibacterial Activity: AQCA has shown significant inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for AQCA were reported to be lower than those of some standard antibiotics, indicating its potential as an antimicrobial agent .

- Antifungal Activity: Research indicates that AQCA also possesses antifungal properties, particularly against Candida albicans. The compound's ability to disrupt fungal cell membranes contributes to its efficacy.

2. Anticancer Activity

The anticancer potential of AQCA has been explored in various studies, revealing promising results:

- Cell Line Studies: In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that AQCA induces apoptosis and inhibits cell proliferation. The IC50 values for AQCA were found to be around 25 μM for MCF-7 cells, demonstrating significant cytotoxicity .

- In Vivo Studies: Animal model studies have indicated that AQCA can suppress tumor growth effectively. For example, in xenograft models, treatment with AQCA resulted in a reduction in tumor size compared to control groups .

3. Antiviral Activity

Recent investigations into the antiviral properties of AQCA have highlighted its potential against viral infections:

- Mechanism of Action: AQCA appears to inhibit viral replication by interfering with viral entry or replication processes within host cells. Studies have shown that derivatives of AQCA exhibit activity against viruses such as influenza and HIV .

- Cytotoxicity Assessment: While demonstrating antiviral activity, AQCA maintains a favorable safety profile with low cytotoxicity levels in non-infected cell lines, making it a candidate for further development in antiviral therapies .

The mechanisms underlying the biological activities of AQCA are multifaceted:

- Enzyme Inhibition: AQCA may act by inhibiting specific enzymes involved in cellular processes, such as topoisomerases and proteases, which are crucial for cancer cell survival and viral replication.

- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in microbial cells, leading to cell death through the generation of reactive oxygen species .

Research Applications

AQCA serves not only as a potential therapeutic agent but also as a valuable building block in synthetic chemistry:

- Drug Development: Its structural features enable the synthesis of various derivatives with enhanced biological activities. Research is ongoing to explore these derivatives for improved efficacy against resistant strains of bacteria and cancer cells .

- Chemical Synthesis: AQCA is utilized in the synthesis of complex organic molecules and functional materials due to its versatile reactivity.

Comparative Analysis

To better understand the significance of AQCA among similar compounds, a comparison table is provided:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |

|---|---|---|---|

| This compound | High | Moderate (IC50 ~ 25 μM) | Moderate |

| 8-Hydroxyquinoline | Moderate | High | High |

| Quinoline-8-carboxylic acid | Low | Low | Moderate |

Eigenschaften

IUPAC Name |

3-aminoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDHULZQCXAVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.